Teriparatide

Osteoporosis Anabolic Therapy Comparative Effectiveness

Teriparatide is the evidence-based first-line anabolic agent for high-risk osteoporosis. The VERO trial demonstrated a 60% reduction in major osteoporotic fractures versus risedronate in patients with severe osteoporosis and prevalent vertebral fractures (absolute risk reduction 3.8% over 24 months). The DATA-Switch trial established that initiating anabolic therapy with teriparatide prior to denosumab yields superior spine BMD gains (18.3% vs 14.0% in the reverse sequence). In male osteoporosis, network meta-analyses rank teriparatide among the highest-performing agents for lumbar spine BMD improvement (SUCRA probability 79.5%). For glucocorticoid-induced osteoporosis, teriparatide increases bone turnover markers (P1NP, CTx), unlike bisphosphonates that suppress both.

Molecular Formula C181H291N55O51S2
Molecular Weight 4118 g/mol
CAS No. 52232-67-4
Cat. No. B344504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriparatide
CAS52232-67-4
SynonymsForteo;  hPTH (1-34);  Human Parathyroid Hormone (1-34);  Parathar;  Teriparatide;  Teriparatide Acetate
Molecular FormulaC181H291N55O51S2
Molecular Weight4118 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
InChIInChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
InChIKeyOGBMKVWORPGQRR-UMXFMPSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teriparatide (CAS 52232-67-4): Anabolic Osteoporosis Drug Procurement and Comparator Selection Guide


Teriparatide is a recombinant 34-amino acid N-terminal fragment of human parathyroid hormone (hPTH 1-34) that functions as a PTH1 receptor agonist [1]. Unlike antiresorptive agents that suppress bone turnover, teriparatide promotes bone formation via stimulation of osteoblast activity, thereby increasing bone mineral density (BMD) and reducing fracture risk in postmenopausal women with osteoporosis and in men with primary or hypogonadal osteoporosis at high fracture risk [1].

Why Teriparatide Cannot Be Simply Substituted with Other PTH Analogs or Antiresorptives: A Procurement-Focused Differentiation Analysis


Teriparatide possesses a unique pharmacodynamic profile and clinical evidence base that prevents interchangeable substitution with other anabolic agents like abaloparatide or full-length PTH(1-84), or with antiresorptives like bisphosphonates and denosumab. Differences in receptor binding kinetics, anabolic window duration, and differential effects on cortical versus trabecular bone compartments result in clinically significant variations in fracture risk reduction across vertebral, non-vertebral, and hip sites [1][2]. Furthermore, real-world comparative effectiveness data demonstrate that abaloparatide provides superior hip and non-vertebral fracture protection, while teriparatide remains the more extensively studied agent with established sequential therapy protocols following denosumab exposure [2][3].

Teriparatide Comparative Effectiveness: Quantitative Evidence Against Major Comparators for Scientific and Procurement Decision-Making


Teriparatide vs. Abaloparatide: Comparative Fracture Risk Reduction from Real-World Retrospective Cohort Analysis

In a propensity score-matched retrospective cohort study of 21,676 women aged ≥50 years initiating anabolic therapy, abaloparatide demonstrated significantly lower rates of hip and nonvertebral fractures compared to teriparatide over 18 months of follow-up [1]. The hazard ratio for hip fracture was 0.83 (95% CI: 0.70-0.98; P=0.027) and for nonvertebral fracture was 0.88 (95% CI: 0.80-0.96; P=0.003), indicating that abaloparatide provides approximately 17% lower hip fracture risk and 12% lower nonvertebral fracture risk than teriparatide in real-world clinical practice [1].

Osteoporosis Anabolic Therapy Comparative Effectiveness Fracture Prevention

Teriparatide vs. Risedronate: VERO Trial Fracture Risk Reduction in Severe Osteoporosis

The VERO trial, a 24-month randomized, double-blind, active-controlled study in 1,360 postmenopausal women with severe osteoporosis (≥2 moderate or ≥1 severe vertebral fracture and BMD T-score ≤-1.5), demonstrated that teriparatide (20 µg daily) reduced the risk of FRAX®-defined major osteoporotic fractures (MOF) by 60% compared to risedronate (35 mg weekly) [1][2]. The incidence of MOF was 2.6% in the teriparatide group versus 6.4% in the risedronate group (HR 0.40; 95% CI 0.23-0.68; p=0.001) [2]. Fracture risk reduction became statistically significant as early as 7 months of treatment [2].

Osteoporosis Fracture Prevention Anabolic vs. Antiresorptive Clinical Trial

Teriparatide vs. Denosumab: Sequential Therapy Optimization from the DATA-Switch Trial

The DATA-Switch randomized controlled trial demonstrated that transitioning from teriparatide to denosumab results in continued BMD gains, whereas the reverse sequence (denosumab to teriparatide) leads to BMD loss [1]. After 48 months, women who received teriparatide for 24 months followed by denosumab for 24 months achieved a mean spine BMD increase of 18.3% (95% CI 14.9-21.8) from baseline [1]. In contrast, women who received denosumab first followed by teriparatide achieved only 14.0% (95% CI 10.9-17.2) spine BMD increase [1].

Osteoporosis Sequential Therapy BMD Outcomes Anabolic-Antiresorptive Sequencing

Teriparatide vs. Alendronate: Differential Effects on Bone Mineral Density by Site

A 2024 systematic review of randomized controlled trials comparing teriparatide with alendronate found that teriparatide is more effective at increasing BMD at the L2-L4 vertebrae and hip bone, while alendronate demonstrates better protection against femoral neck fractures [1]. In a direct comparison, lumbar spine BMD gains between teriparatide and alendronate were similar with a between-group difference of only 0.7% (95% CI: -0.3 to 1.7%) [2]. However, the annual incidence of morphometric vertebral fractures in sequential therapy with teriparatide (0.1020-0.1334) was significantly lower than with alendronate monotherapy (0.1492-0.1734) [1].

Osteoporosis Bone Mineral Density Comparative Efficacy Anabolic vs. Antiresorptive

Teriparatide vs. PTH(1-84): Mixed-Treatment Comparison of Fracture Prevention Probability

A mixed-treatment comparison (MTC) analysis using data from two randomized controlled trials estimated that teriparatide (20 µg/day) has a 70% probability of being the best treatment for vertebral fracture prevention and a 94% probability for non-vertebral fracture prevention when compared to full-length PTH(1-84) [1]. Although no direct head-to-head trial exists, the MTC approach allows for quantitative comparison in the absence of direct studies [1]. Additionally, a pharmacoeconomic analysis found teriparatide to be both less costly and associated with more QALYs than PTH(1-84) [2].

Osteoporosis Anabolic Therapy Fracture Prevention Mixed-Treatment Comparison

Teriparatide-Denosumab Combination vs. Teriparatide Monotherapy: Meta-Analysis of BMD Gains

A 2025 meta-analysis of 8 RCTs (n=787) evaluating teriparatide combination therapy versus monotherapy demonstrated that teriparatide combined with denosumab significantly increases BMD compared to teriparatide alone [1]. The combination therapy yielded an additional lumbar spine BMD increase of 3.40% (95% CI 0.44-6.36), femoral neck BMD increase of 4.00% (95% CI 1.96-6.04), and total hip BMD increase of 4.25% (95% CI 3.20-5.29) beyond teriparatide monotherapy [1]. No significant differences in vertebral or non-vertebral fracture rates were observed between groups [1].

Osteoporosis Combination Therapy BMD Denosumab

Teriparatide: Evidence-Backed Research and Industrial Application Scenarios Based on Comparative Effectiveness Data


Severe Postmenopausal Osteoporosis with Prevalent Vertebral Fractures: Teriparatide First-Line Anabolic Therapy

Based on the VERO trial evidence showing a 60% reduction in major osteoporotic fractures compared to risedronate in women with severe osteoporosis and existing vertebral fractures, teriparatide is the evidence-based first-line anabolic choice for this high-risk population [3][4]. The absolute fracture risk reduction of 3.8% over 24 months justifies prioritizing teriparatide over oral bisphosphonates in patients with T-score ≤-1.5 and ≥1 severe or ≥2 moderate vertebral fractures [4].

Optimizing Sequential Therapy: Teriparatide Before Denosumab

The DATA-Switch trial provides definitive evidence that initiating anabolic therapy with teriparatide for 24 months before transitioning to denosumab yields superior spine BMD gains (18.3%) compared to the reverse sequence (14.0%) [3]. This evidence should guide clinical protocols requiring sequential anabolic-antiresorptive therapy, ensuring teriparatide is positioned as the preferred initial anabolic agent in planned sequential regimens with denosumab [3].

Glucocorticoid-Induced Osteoporosis: Teriparatide vs. Bisphosphonate Considerations

In glucocorticoid-induced osteoporosis, teriparatide demonstrates differential effects on bone turnover markers compared to bisphosphonates. In head-to-head studies, teriparatide increased P1NP and CTx levels (markers of bone formation and resorption), while risedronate decreased both markers [3]. This mechanistic difference may inform therapeutic selection based on baseline bone turnover status and the need for anabolic stimulation versus antiresorptive suppression in glucocorticoid-treated patients [3].

Male Osteoporosis: Evidence-Based Anabolic Therapy Selection

In male osteoporosis, network meta-analyses consistently rank teriparatide among the highest-performing agents for lumbar spine BMD improvement (SUCRA probability 79.5%), comparable to abaloparatide (82.3%) and superior to bisphosphonates [3]. For femoral neck BMD, abaloparatide and teriparatide show similar efficacy, while oral bisphosphonates are most effective for total hip BMD [3]. This site-specific differential effectiveness should inform procurement decisions for male osteoporosis treatment protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teriparatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.